molecular formula C12H17N5O5 B12401973 9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one

Cat. No.: B12401973
M. Wt: 311.29 g/mol
InChI Key: OJTAZBNWKTYVFJ-DWVWSIQXSA-N
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Description

The compound “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” is a complex organic molecule with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” involves multiple steps, starting from simple organic precursors. The key steps include:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring structure.

    Introduction of hydroxyl and methoxy groups: Hydroxylation and methoxylation reactions are carried out under controlled conditions to introduce the hydroxyl and methoxy groups at specific positions on the oxolan ring.

    Attachment of the purin-6-one moiety: The purin-6-one structure is introduced through a series of condensation and cyclization reactions.

    Methylation: The final step involves the methylation of the amino group to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification techniques: Such as crystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include:

    Enzyme inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

    Receptor activation: The compound can interact with cell surface receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A nucleoside with similar structural features but different biological activity.

    Guanosine: Another nucleoside with a similar purine base but different sugar moiety.

    Inosine: A nucleoside with a similar purine base but different functional groups.

Uniqueness

The uniqueness of “9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one” lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7?,8+,11-/m1/s1

InChI Key

OJTAZBNWKTYVFJ-DWVWSIQXSA-N

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)OC

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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